N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide features a pyridazinone core substituted with a 4-ethoxyphenyl group at position 3 and a benzo[d][1,3]dioxole-5-carboxamide moiety linked via an ethyl chain.
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-2-28-17-6-3-15(4-7-17)18-8-10-21(26)25(24-18)12-11-23-22(27)16-5-9-19-20(13-16)30-14-29-19/h3-10,13H,2,11-12,14H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJXTDCRSGMDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, a complex organic compound, belongs to the class of pyridazinone derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews its biological activity based on diverse research findings and case studies.
- Molecular Formula : C21H25N5O3
- Molecular Weight : 395.5 g/mol
- CAS Number : 1235635-00-3
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit varying degrees of antimicrobial activity. In a study evaluating several benzoxazepine derivatives, some compounds demonstrated significant activity against specific bacterial pathogens. The synthesized derivatives showed limited antimicrobial effects but were effective against certain strains, suggesting potential for further development as antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies:
- Cytotoxicity Assays : In vitro studies have shown that derivatives with similar structures exhibit cytotoxic effects against various human cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer). These compounds often induce cell cycle arrest and inhibit tubulin polymerization, which is critical for cancer cell proliferation .
- Mechanism of Action : The mechanism involves interaction with specific molecular targets. For instance, the compound may inhibit enzymes related to tumor growth or modulate cellular signaling pathways involved in apoptosis .
- Structure-Activity Relationship (SAR) : Studies have highlighted the importance of specific functional groups in enhancing the anticancer activity of pyridazinone derivatives. For example, compounds with electron-donating groups showed improved cytotoxicity compared to their counterparts with electron-withdrawing groups .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been noted in several studies. It may influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in various inflammatory diseases. The effectiveness can vary depending on the type of inflammatory model used .
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyridazinone derivatives, including this compound, exhibit anticancer properties. They may act as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the activity of protein kinases, which are crucial in cancer signaling pathways.
Anti-inflammatory Effects
Compounds with similar structural features have also been investigated for their anti-inflammatory properties. The interaction with inflammatory mediators suggests that this compound could modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis or chronic inflammation .
Pharmacological Insights
Mechanism of Action
While the exact mechanism of action for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is not fully elucidated, it is hypothesized to involve interactions with biological targets such as receptors or enzymes. The electronic properties imparted by the ethoxy and methoxy substituents may influence its binding affinity and selectivity towards these targets.
Potential as a Drug Candidate
The compound's structural diversity provides a basis for further modifications aimed at enhancing its pharmacological profile. Structure-activity relationship (SAR) studies could lead to the development of more potent derivatives with improved efficacy and reduced side effects .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Pyridazinone Formation: Utilizing cyclization reactions to form the pyridazinone core.
- Functionalization: Introducing ethoxy and methoxy groups through electrophilic aromatic substitution or similar methods.
- Final Coupling: Employing coupling reactions to link the benzo[d][1,3]dioxole moiety to the pyridazinone structure .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Anticancer Activity | Demonstrated inhibition of cancer cell lines by pyridazinone derivatives | Potential development of anticancer drugs |
| Research on Anti-inflammatory Effects | Showed modulation of inflammatory pathways | Therapeutic applications in inflammatory diseases |
| Synthesis Optimization Study | Improved yields through modified reaction conditions | Enhanced efficiency in drug development processes |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Pyridazinone-Based Derivatives
Compound 8c ()
- Structure : 2-[5-(3-Methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-N-[4-(methylthio)phenyl]acetamide
- Key Features: Pyridazinone core with 3-methoxybenzyl substitution. Methylthio-phenyl acetamide side chain.
- Comparison: The target compound replaces the 3-methoxybenzyl group with a 4-ethoxyphenyl substituent, which may enhance lipophilicity and alter π-π stacking interactions.
Compound IIc ()
- Structure : N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Key Features :
- Benzodioxole-carboxamide linked to a trifluoromethylphenyl group.
- Comparison: While lacking the pyridazinone core, IIc shares the benzodioxole-carboxamide motif. The trifluoromethyl group in IIc is electron-withdrawing, contrasting with the ethoxy group (electron-donating) in the target compound. This difference may influence metabolic stability and α-amylase inhibitory activity, as seen in IIc’s hypoglycemic effects .
Benzamide Derivatives with Heterocyclic Cores
Compound 4 ()
- Structure: 2-(2-((2-Aminophenyl)amino)-2-oxoethyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-ylbenzamide
- Key Features :
- Pyrimidine core with nitro-phenyl and benzamide substituents.
- The nitro group in Compound 4 may confer redox activity, whereas the ethoxy group in the target compound could reduce oxidative stress .
Crystalline Benzo[d][1,3]dioxole Derivatives ()
- Structure : 7-Chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Key Features :
- Complex substitution pattern with azetidine and methylthio groups.
- Comparison :
Bioactivity Trends
- Hypoglycemic Activity : Compound IIc () demonstrated significant α-amylase inhibition (IC₅₀ ~12 µM) and reduced blood glucose in diabetic mice. The target compound’s ethoxy group may modulate similar pathways with improved solubility .
- Antimicrobial Potential: Pyrimidine-based benzamides () showed moderate antimicrobial activity (MIC 16–32 µg/mL). The target compound’s pyridazinone core could enhance this via increased membrane penetration .
Table 1: Structural and Pharmacological Comparison
Preparation Methods
Synthesis of the Pyridazinone Core
The pyridazinone ring is constructed via hydrazine cyclization with a diketone precursor. For the 3-(4-ethoxyphenyl) substitution, a Friedel-Crafts acylation or Suzuki-Miyaura coupling may introduce the aryl group early in the synthesis.
- Starting Material : Ethyl 4-ethoxybenzoylacetate (10 mmol) is treated with hydrazine hydrate (12 mmol) in ethanol under reflux for 6 hours.
- Cyclization : Forms 3-(4-ethoxyphenyl)-6-hydroxypyridazine.
- Oxidation : The hydroxyl group is oxidized to a ketone using MnO₂ or Pd/C in toluene, yielding 3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, reflux | 78–85 |
| Oxidation | MnO₂, toluene, 110°C | 92 |
Synthesis of Benzo[d]dioxole-5-carboxylic Acid
The benzo[d]dioxole moiety is prepared via cyclization of catechol derivatives.
Amide Coupling
The final step involves coupling the ethylamino-pyridazinone intermediate with benzo[d]dioxole-5-carboxylic acid.
- Activation : Benzo[d]dioxole-5-carboxylic acid (5 mmol) is treated with thionyl chloride (10 mmol) at 70°C for 2 hours to form the acid chloride.
- Coupling : The acid chloride is reacted with N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)amine (5 mmol) in dichloromethane, with triethylamine (6 mmol) as a base.
- Workup : The mixture is stirred at room temperature for 6 hours, washed with NaHCO₃, and purified via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | Thionyl chloride |
| Solvent | Dichloromethane |
| Yield | 65–72% |
Alternative Method – Carbodiimide Coupling ():
- Reagents : EDCl (1.2 eq), HOBt (1.1 eq), and DIPEA (2 eq) in DMF.
- Conditions : Stirred at 25°C for 12 hours.
- Yield : 68%.
Optimization and Challenges
regioselectivity in Pyridazinone Formation
The position of the 4-ethoxyphenyl group is controlled by using directed ortho-metalation (DoM) strategies or Pd-catalyzed cross-coupling ().
Purification Techniques
- Crystallization : Ethyl acetate/hexane mixtures yield high-purity product ().
- Chromatography : Silica gel with gradient elution (5–20% MeOH in DCM) resolves intermediates ().
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazinone NH), 7.45–6.85 (m, 7H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 3.98 (s, 2H, OCH₂O).
- MS (ESI+) : m/z 438.2 [M+H]⁺.
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed reductive cyclization .
- Step 2: Introduction of the 4-ethoxyphenyl group through nucleophilic substitution or Suzuki coupling, depending on precursor availability .
- Step 3: Attachment of the benzo[d][1,3]dioxole-5-carboxamide moiety using carbodiimide-mediated coupling (e.g., HBTU/DIPEA in DMF) .
- Key Considerations: Solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for amide bond formation), and purification via column chromatography or recrystallization .
Q. How can researchers validate the purity and structural integrity of this compound?
- HPLC Analysis: Achieve >95% purity using reverse-phase C18 columns with UV detection at 254 nm .
- NMR Spectroscopy: Confirm structural features via 1H and 13C NMR, focusing on pyridazinone proton signals (δ 6.8–7.2 ppm) and ethoxy group resonances (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .
- HRMS: Verify molecular weight (calculated for C22H21N3O5: 407.15 g/mol) with <5 ppm error .
Q. What are the primary physicochemical properties critical for experimental design?
- Solubility: Limited aqueous solubility; use DMSO or DMF for stock solutions.
- Stability: Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in inert atmospheres .
- LogP: Estimated at ~2.5 (via computational tools), indicating moderate lipophilicity for cellular uptake studies .
Advanced Research Questions
Q. How does the 4-ethoxyphenyl substituent influence the compound’s bioactivity compared to analogs (e.g., 4-fluorophenyl or 4-methoxyphenyl)?
- SAR Insights: The ethoxy group enhances electron-donating effects, potentially improving binding to hydrophobic pockets in target proteins. Comparative studies show 4-ethoxyphenyl derivatives exhibit 2–3× higher IC50 values in kinase inhibition assays than 4-fluorophenyl analogs due to increased steric bulk and polarity .
- Experimental Validation: Use molecular docking (e.g., AutoDock Vina) to map interactions with ATP-binding sites in kinases like CDK2 .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Source Variability: Batch-to-batch purity discrepancies (e.g., 90% vs. >95%) can skew IC50 values. Implement stringent QC protocols .
- Assay Conditions: Normalize data using positive controls (e.g., staurosporine for kinase assays) and account for solvent effects (e.g., DMSO concentrations ≤0.1%) .
- Meta-Analysis: Pool data from ≥3 independent studies and apply statistical weighting for outliers .
Q. How can in vivo pharmacokinetic studies be optimized for this compound?
- Dosing: Administer via intraperitoneal injection (10 mg/kg in 10% DMSO/saline) to balance solubility and bioavailability .
- Metabolic Stability: Monitor cytochrome P450 (CYP3A4) metabolism using liver microsomes; t1/2 <30 min suggests need for prodrug derivatization .
- Tissue Distribution: Use LC-MS/MS to quantify concentrations in target tissues (e.g., brain, liver) at 0.5, 2, and 8-hour post-dose .
Q. What computational methods predict off-target interactions and toxicity?
- Docking Screens: SwissTargetPrediction or SEA databases to identify off-target kinases or GPCRs .
- ToxCast Profiling: Assess hepatotoxicity risk via mitochondrial membrane potential assays in HepG2 cells .
- ADMET Prediction: Use QikProp to estimate BBB permeability (logBB >0.3) and hERG channel inhibition (IC50 <1 μM flags cardiac risk) .
Methodological Considerations for Data Reproducibility
- Synthesis Reproducibility: Document reaction parameters (e.g., stirring speed, inert gas flow) to minimize variability .
- Biological Replicates: Use n ≥ 6 for in vitro assays and ≥10 animals per group for in vivo studies .
- Data Transparency: Share raw NMR/HPLC files via repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
